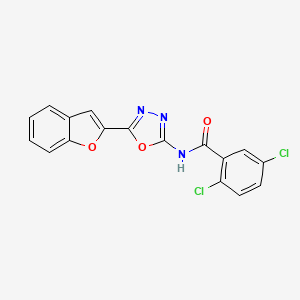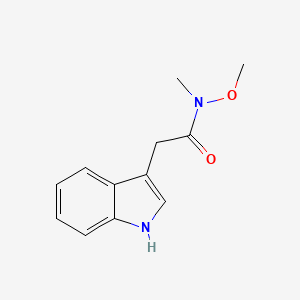![molecular formula C21H17F3N2O3 B2576102 N-(3-methoxyphenyl)-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide CAS No. 1004393-34-3](/img/structure/B2576102.png)
N-(3-methoxyphenyl)-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(3-methoxyphenyl)-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide” is a complex organic compound. It contains several functional groups including a methoxy group (-OCH3), a trifluoromethyl group (-CF3), a carboxamide group (-CONH2), and a pyridine ring .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups and a heterocyclic ring. The trifluoromethyl group is known to be highly electronegative, which would influence the chemical behavior of the molecule .
Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on the conditions and the reagents present. The trifluoromethyl group is generally quite stable but can undergo reactions with strong nucleophiles . The carboxamide group could participate in condensation reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, while the carboxamide group could participate in hydrogen bonding, influencing its solubility .
Scientific Research Applications
Antidepressant-like Effects
The compound, specifically its derivatives, has shown potential antidepressant-like effects in mice. The effect is thought to be related to the modulation of the serotonergic system, particularly the 5-HT1A and 5-HT3 receptors .
Antifungal Activities
Some synthesized derivatives of the compound have exhibited moderate antifungal activities. Certain compounds displayed more than 50% inhibition activities against G. zeae at 100 µg/mL, which was better than that of the commercial fungicides .
Agrochemical Applications
Trifluoromethylpyridine (TFMP) derivatives, which the compound could potentially be classified under, have been used in the protection of crops from pests. More than 20 new TFMP-containing agrochemicals have acquired ISO common names .
Pharmaceutical Applications
Several TFMP derivatives are also used in the pharmaceutical and veterinary industries. Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
Anticancer Activity
Some derivatives of the compound have shown potential anticancer activity. In particular, compounds with 1-methylpiperidin-4-yl groups have exhibited excellent activities against four cancer cell lines .
Heavy Oil Recovery
While not a direct application of the compound, the trifluoromethyl group, which is present in the compound, plays an important role in the synthesis of compounds used in heavy oil recovery .
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-(3-methoxyphenyl)-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F3N2O3/c1-29-18-7-3-6-17(11-18)25-20(28)15-8-9-19(27)26(13-15)12-14-4-2-5-16(10-14)21(22,23)24/h2-11,13H,12H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFNZHKQNWVSELR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=CN(C(=O)C=C2)CC3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methoxyphenyl)-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

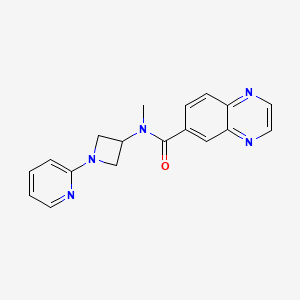
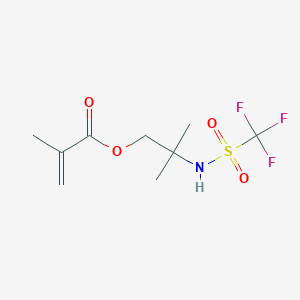
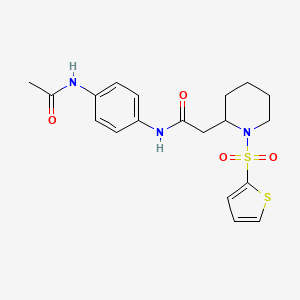
![5-bromo-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}furan-2-carboxamide](/img/structure/B2576026.png)
![3-[(2-Methoxy-2-oxoethyl)sulfanyl]-2-thiophenecarboxylic acid](/img/structure/B2576027.png)
![3-(pyridin-3-ylmethyl)-1-(4-(trifluoromethyl)benzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2576028.png)
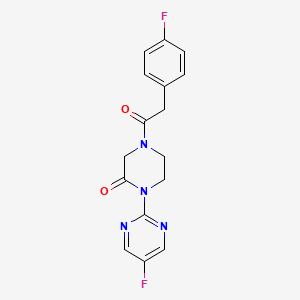
![N-(2-fluorophenyl)-2-({6-[4-(4-fluorophenyl)piperazin-1-yl]pyridazin-3-yl}thio)acetamide](/img/structure/B2576035.png)
![7-hexyl-3-methyl-8-[(2Z)-2-[(3-nitrophenyl)methylidene]hydrazin-1-yl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2576036.png)
